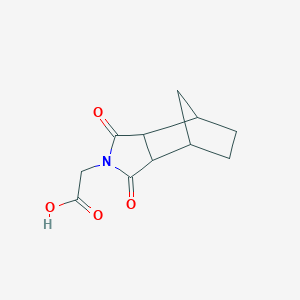

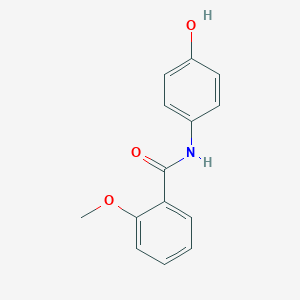

(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid” is a chemical compound with the molecular formula C11H13NO4 . It has a molecular weight of 285.3 . The compound is stored at a temperature of 28°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15NO4/c18-14-12-8-5-6-9(7-8)13(12)15(19)17(14)11-4-2-1-3-10(11)16(20)21/h1-4,8-9,12-13H,5-7H2,(H,20,21) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.3 g/mol . It has a storage temperature of 28°C .Wissenschaftliche Forschungsanwendungen

Regulation of Cell Death in Yeasts

Acetic acid plays a crucial role in yeast cell death, serving as a model for studying regulated cell death mechanisms. Research has delved into the cascade of molecular events triggered by acetic acid, providing insights into modulable targets for both biotechnology and biomedicine. Understanding acetic acid's influence on cellular functions has shed light on potential strategies for developing more robust yeast strains and improved biomedical approaches (Chaves et al., 2021).

Pervaporation Separation of Water–Acetic Acid Mixtures

The separation of acetic acid from aqueous streams through pervaporation (PV), a membrane-based process, has gained attention due to its economic and environmental benefits. This technique addresses the challenges of separating acetic acid from water in industrial applications, highlighting the importance of efficient separation methods for recycling acetic acid and reducing energy consumption (Aminabhavi & Toti, 2003).

Organic Acids in Acidizing Operations

The use of organic acids, such as acetic acid, in acidizing operations for oil and gas extraction has been explored as an alternative to hydrochloric acid (HCl). These acids offer advantages in high-temperature applications due to their less corrosive nature and potential to mitigate issues associated with HCl, including high dissolving power and sludging tendency. Research has highlighted the roles and limitations of organic acids in enhancing the efficiency of acidizing operations (Alhamad et al., 2020).

Methanogenesis in Anoxic Environments

Acetic acid is involved in methanogenesis, a significant biochemical process in anoxic environments leading to methane production. Understanding the pathways of methanogenesis, including aceticlastic and hydrogenotrophic methanogenesis, is crucial for predicting methane emission scenarios and developing mitigation strategies. This knowledge assists in modeling the environmental impact of methanogenesis and exploring biotechnological applications for methane production control (Conrad, 2020).

Acetic Acid Bacteria in Fermentation

Acetic acid bacteria (AAB) play a vital role in the production of vinegar and fermented beverages, utilizing their unique oxidative fermentation mechanism. The study of AAB has implications beyond the food and beverage industry, including biotechnological applications and potential health benefits associated with fermented products. Research in this area contributes to the understanding of AAB physiology and its applications in industrial fermentation processes (Lynch et al., 2019).

Eigenschaften

IUPAC Name |

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-7(14)4-12-10(15)8-5-1-2-6(3-5)9(8)11(12)16/h5-6,8-9H,1-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOORNQXSKWLPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311373 |

Source

|

| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |

CAS RN |

26785-97-7 |

Source

|

| Record name | MLS003115239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)